molecular formula C16H16Cl2O3 B4927767 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Cat. No. B4927767
M. Wt: 327.2 g/mol
InChI Key: FFUXXTCQJHHTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world.

Mechanism of Action

Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain. Specifically, diclofenac inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for producing prostaglandins that cause pain and swelling.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, diclofenac has been shown to inhibit platelet aggregation, reduce fever, and decrease the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages as a tool for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the investigation of diclofenac's effects on other pathways that are involved in inflammation and pain. Finally, there is interest in exploring the potential use of diclofenac in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

Diclofenac can be synthesized through a multi-step process, starting with the reaction of 2,6-dichloroaniline with 3-methoxyphenol to form 2-(3-methoxyphenoxy)-6-chloroaniline. This intermediate is then reacted with epichlorohydrin to form 2-(3-chloro-2-hydroxypropoxy)-6-chloroaniline. Finally, the product is reacted with 2-chlorobenzoyl chloride to form diclofenac.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its clinical applications, diclofenac has also been used in research studies to investigate the mechanisms of inflammation and pain.

properties

IUPAC Name

1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-12-5-2-6-13(11-12)20-9-4-10-21-16-14(17)7-3-8-15(16)18/h2-3,5-8,11H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUXXTCQJHHTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.